molecular formula C10H11N3O5S B14665127 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione CAS No. 38927-34-3

1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione

Cat. No.: B14665127
CAS No.: 38927-34-3
M. Wt: 285.28 g/mol
InChI Key: GOVKUNCYSORXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione is a nucleoside analog that has garnered significant interest in the fields of chemistry and biology This compound is characterized by its unique structure, which includes a thiocyanate group attached to a pyrimidine ring

Preparation Methods

The synthesis of 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups of 2-deoxypentofuranose, followed by the introduction of the thiocyanate group through nucleophilic substitution reactions. The pyrimidine ring is then constructed through cyclization reactions, often using reagents such as ammonia or amines under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing automated systems and continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiocyanate group to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the thiocyanate group can be replaced by other nucleophiles like halides, amines, or alkoxides under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA and RNA synthesis by interfering with the activity of polymerases.

Comparison with Similar Compounds

1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione can be compared with other nucleoside analogs such as:

The uniqueness of this compound lies in its thiocyanate group, which provides distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

38927-34-3

Molecular Formula

C10H11N3O5S

Molecular Weight

285.28 g/mol

IUPAC Name

[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate

InChI

InChI=1S/C10H11N3O5S/c11-4-19-7-2-13(10(17)12-9(7)16)8-1-5(15)6(3-14)18-8/h2,5-6,8,14-15H,1,3H2,(H,12,16,17)

InChI Key

GOVKUNCYSORXMO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.